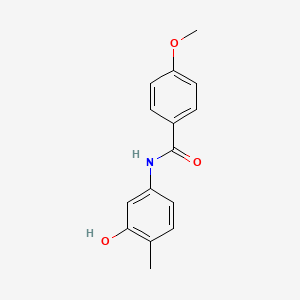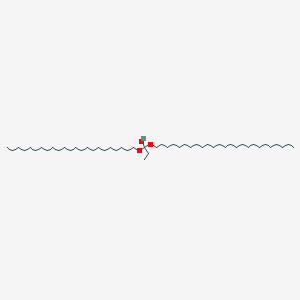
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL is a complex organic compound characterized by its long alkyl chains and hydroxyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL typically involves the esterification of long-chain fatty alcohols with appropriate carboxylic acids, followed by a series of purification steps. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester linkages can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain esters and alcohols.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL involves its interaction with biological membranes and proteins. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and molecular transport.
Comparison with Similar Compounds
- 1-(Hexacosyloxy)-1-(docosyloxy)propan-1-OL
- 1-(Heptacosyloxy)-1-(henicosyloxy)propan-1-OL
- 1-(Octacosyloxy)-1-(eicosyloxy)propan-1-OL
Comparison: 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL is unique due to its specific chain lengths, which confer distinct physical and chemical properties. Compared to similar compounds with different chain lengths, it may exhibit different melting points, solubility, and reactivity. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial uses.
Properties
CAS No. |
585530-84-3 |
|---|---|
Molecular Formula |
C51H104O3 |
Molecular Weight |
765.4 g/mol |
IUPAC Name |
1-pentacosoxy-1-tricosoxypropan-1-ol |
InChI |
InChI=1S/C51H104O3/c1-4-7-9-11-13-15-17-19-21-23-25-27-28-30-32-34-36-38-40-42-44-46-48-50-54-51(52,6-3)53-49-47-45-43-41-39-37-35-33-31-29-26-24-22-20-18-16-14-12-10-8-5-2/h52H,4-50H2,1-3H3 |
InChI Key |
YTAZHZLWAUXZBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(CC)(O)OCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


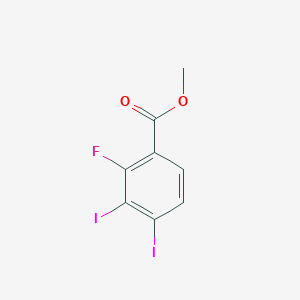
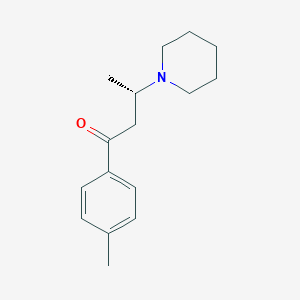

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
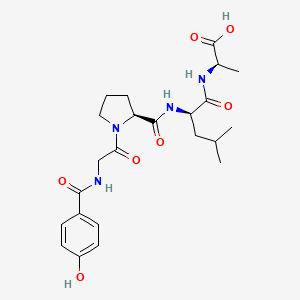
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)
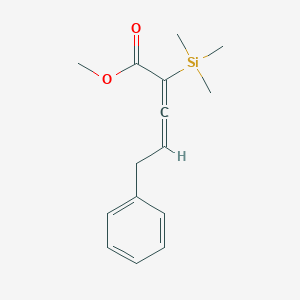
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)


![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
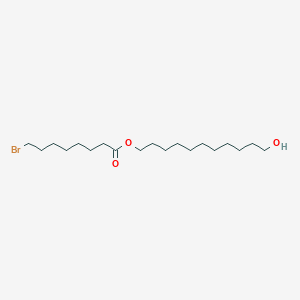
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
